molecular formula C21H32N2O2 B11382869 (3-Ethoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(3-Ethoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11382869
M. Wt: 344.5 g/mol
InChI Key: NZFCKUZESWSOCP-UHFFFAOYSA-N
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Description

1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the Ethoxybenzoyl Intermediate: This step involves the reaction of 3-ethoxybenzoic acid with a suitable activating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

    Coupling with Piperidine: The acid chloride is then reacted with 2-(piperidin-1-yl)ethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 3-ethoxybenzoic acid, while reduction of the carbonyl group can yield 1-(3-ethoxybenzyl)-2-[2-(piperidin-1-yl)ethyl]piperidine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-(3-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE

Uniqueness

1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

(3-ethoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H32N2O2/c1-2-25-20-11-8-9-18(17-20)21(24)23-15-7-4-10-19(23)12-16-22-13-5-3-6-14-22/h8-9,11,17,19H,2-7,10,12-16H2,1H3

InChI Key

NZFCKUZESWSOCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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